The compound (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is , and its molecular weight is approximately 422.57 g/mol .
This compound can be classified as an indole derivative, which is a significant category in organic chemistry known for its presence in various natural products and pharmaceuticals. Its structure features a thiazolidine ring and an indole moiety, which contribute to its potential biological activities .
The synthesis of (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) involves several key steps typically found in organic synthesis:
Technical details regarding specific reagents, conditions (temperature, pressure), and purification methods (e.g., chromatography) are critical for optimizing yields and purity but are not extensively documented in available literature .
The structure of (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one features several functional groups:
The molecular structure can be represented using various notations:
C[C@@H](C(=O)N=C(C)C(=O)C(C)C(=O)N=C(C)C(=O)C(C)C(=O)N=C(C)C(=O))InChI=1S/C23H22N2O2S/c1-15(2)22(27)24-21(26)19(16(3)4)20(25)23(28)18(17(5)6)14/h15H,14H2,(H,24,26)(H,25,28)/b24-21+These structural representations provide insights into its stereochemistry and functional groups that may be crucial for biological activity .
The mechanism of action for compounds like (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) often involves interactions with biological targets such as enzymes or receptors:
Data supporting these mechanisms would typically come from biochemical assays and pharmacological studies assessing the compound's effects on cell lines or animal models .
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, general properties can include:
Chemical properties include stability under various conditions (pH, temperature), reactivity with nucleophiles/electrophiles, and potential degradation pathways when exposed to light or moisture .
The compound has potential applications in several scientific fields:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6